molecular formula C7H14ClNO B3114729 (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride CAS No. 2044705-91-9

(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride

Cat. No.: B3114729
CAS No.: 2044705-91-9
M. Wt: 163.64
InChI Key: PBDFQQDTULVCQA-VWZUFWLJSA-N
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Description

(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride is a synthetic organic compound characterized by a fused bicyclic structure combining cyclopentane and pyrrolidine rings. This scaffold, featuring an octahydrocyclopenta[b]pyrrol core, is of significant interest in medicinal chemistry and pharmaceutical research for constructing complex three-dimensional molecular architectures . The specific stereochemistry (3aS,6R,6aR) defines the three-dimensional orientation of the molecule, which is critical for its biological interactions and properties. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. Compounds based on the octahydrocyclopenta[b]pyrrole structure serve as valuable intermediates and building blocks in organic synthesis. Research indicates that such scaffolds can be selectively functionalized, for example through Pd-catalyzed cross-coupling reactions, to generate diverse arrays of derivatives for screening and development purposes . This makes them particularly useful for creating structure-activity relationship (SAR) libraries in drug discovery efforts. While the specific biological mechanisms and research applications for this exact stereoisomer are still being explored, structurally similar molecules are frequently investigated as potential pharmacologically active agents or as key intermediates in multi-step syntheses. Researchers value this compound for its potential in developing novel therapeutic candidates and for use in methodological studies in synthetic chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-2-1-5-3-4-8-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDFQQDTULVCQA-VWZUFWLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307732-66-5
Record name rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of diastereomerically pure intermediates, such as (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, which undergoes epimerization and subsequent cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the compound in its hydrochloride salt form, which enhances its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols or primary amines.

Scientific Research Applications

(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For instance, the compound may inhibit certain enzymes or bind to receptor sites, altering cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

Stereochemistry critically distinguishes (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride from related compounds. For example:

  • Racemic Analog: The racemic form, rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride, shares the same molecular formula (C₈H₁₄ClNO) and weight but exhibits a 1:1 mixture of enantiomers.
  • Dihydrosporothriolide Isomers : Natural and synthetic dihydrosporothriolides, such as (3R,3aS,6R,6aR)-configured derivatives, demonstrate how stereochemistry impacts bioactivity. For instance, the synthetic (3R) isomer shows antifungal properties, whereas the (3S) variant isolated from Xylaria spp. may differ in activity due to spatial orientation .

Functional Group Analogues

Substituent modifications on the bicyclic scaffold significantly alter properties:

  • (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride : Replacing the hydroxyl group with a methanethiol moiety increases molecular weight (193.73 g/mol) and introduces sulfur-based reactivity. This compound’s (2S,3aS,6aS) stereochemistry further differentiates its conformational preferences and solubility .
  • Hydrochloride vs. Free Base : Protonation of the pyrrolidine nitrogen enhances water solubility and stability, a common strategy for improving pharmacokinetics in drug development .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Properties/Applications Source
This compound C₈H₁₄ClNO 163.6 Hydroxyl, hydrochloride (3aS,6R,6aR) Research chemical; discontinued
rac-(3aR,6S,6aS)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride C₈H₁₄ClNO 163.6 Hydroxyl, hydrochloride Racemic mixture Synthetic intermediate
Dihydrosporothriolide (3R) C₁₅H₂₂O₅ 282.3 Lactone (3R,3aS,6R,6aR) Antifungal activity
(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride C₈H₁₆ClNS 193.73 Methanethiol, hydrochloride (2S,3aS,6aS) Sulfur-containing analog
d-Biotin precursor (3aR,8aS,8bS) C₁₀H₁₆N₂O₃S 244.3 Thiophene, imidazole (3aR,8aS,8bS) Intermediate in biotin synthesis

Research Findings

Stereochemical Impact : The (3R) configuration in synthetic dihydrosporothriolide correlates with antifungal efficacy, whereas natural (3S) isomers may exhibit divergent bioactivity, underscoring the role of stereochemistry in function .

Synthetic Challenges : Asymmetric synthesis of (3aS,6R,6aR)-configured compounds requires precise stereochemical control, as seen in d-biotin production, where diastereomeric purity affects yield and downstream reactivity .

Functional Group Effects : The methanethiol analog’s higher molecular weight (193.73 vs. 163.6 g/mol) and sulfur content suggest distinct solubility and reactivity profiles compared to the hydroxyl variant, influencing its applicability in medicinal chemistry .

Commercial Limitations : Discontinuation of this compound highlights challenges in sourcing enantiopure bicyclic amines for research .

Biological Activity

(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride is a cyclic amine compound notable for its unique bicyclic structure and potential pharmacological applications. Its molecular formula is C₈H₁₄ClN, and it features multiple stereocenters that contribute to its chiral nature. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₈H₁₄ClN
  • Molecular Weight : 163.64 g/mol
  • CAS Number : 2044705-91-9

The compound's structural features are crucial for its interaction with biological systems, influencing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves cyclization of appropriate precursors under controlled conditions. Methods may include using diastereomerically pure intermediates that undergo epimerization and subsequent cyclization to form the desired product.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. This activity suggests potential applications in treating infections caused by various pathogens.

Neuroprotective Effects

Research has shown that compounds with structural similarities to this compound exhibit neuroprotective effects. These findings indicate its potential role in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological effects of this compound involve interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes such as enzyme inhibition or receptor binding.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol derivatives against several bacterial strains.
    • Results indicated a significant reduction in bacterial growth at specific concentrations.
  • Neuroprotection Research :
    • In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.
    • The mechanism was linked to the modulation of apoptotic pathways and antioxidant defense mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound AStructure AAntimicrobial
Compound BStructure BNeuroprotective
This compoundUnique bicyclic structureAntimicrobial, Neuroprotective

This table illustrates how this compound compares to other compounds with similar structures in terms of biological activity.

Q & A

Q. How does the synthetic route for this compound compare to analogs like (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride?

  • Key Differences :
  • Catalyst Systems : The (3aS,6R,6aR) isomer may require enantioselective hydrogenation, while the (3aR,5r,6aS) analog uses SNAr reactions for functionalization .
  • Purification Challenges : The former’s polar hydroxyl group complicates chromatography, necessitating reverse-phase HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride
Reactant of Route 2
(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride

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